molecular formula C14H14N6O2 B2776061 N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanecarboxamide CAS No. 2034599-65-8

N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanecarboxamide

Cat. No. B2776061
CAS RN: 2034599-65-8
M. Wt: 298.306
InChI Key: OIRKDZJYYAEJQP-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They are well-known pharmacophores, which are frequently encountered in active pharmaceutical ingredients with various therapeutic focus . 1,2,4-Triazolo[4,3-a]pyridines are another class of compounds that have shown significant biological activity.


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The careful inspection of XRD data revealed intramolecular N–H∙∙∙N 2 (oxadiazole) hydrogen bond in both structures .


Chemical Reactions Analysis

Under certain conditions, the presumptive reaction species is the malononitrile anion . In the synthesis described previously, no additional base is exploited, implying that compound 2 and/or product 4 may act as a general base in the formation of the anion of malononitrile .

Scientific Research Applications

Synthesis and Characterization

  • Research has focused on the synthesis and characterization of various derivatives containing heterocyclic compounds like 1,2,4-triazole, 1,3,4-thiadiazole, and oxadiazole rings. These compounds are synthesized and characterized using different methods like IR, Mass, and 1H NMR spectra (El‐Sayed et al., 2008).

Biological Activities

  • Several studies have investigated the biological activities of compounds containing 1,2,4-triazolo[4,3-a]pyridine derivatives. For example, certain derivatives have been studied for their anticancer and antimicrobial activities (Riyadh, 2011).

Antibacterial Activity

  • Compounds with 1,2,4-oxadiazole and 1,2,4-triazole structures have been synthesized and tested for their antibacterial activity against various pathogens (Balandis et al., 2019).

Novel Synthesis Approaches

  • Researchers have developed novel approaches for synthesizing compounds containing 1,2,4-triazolo[4,3-a]pyridine derivatives. These approaches offer advantages like mild conditions, short reaction times, and high yields (Ramesha et al., 2016).

Structural Analysis

  • The structural analysis of polymorphic forms of related compounds, like 3-cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole, has been conducted to understand their potential biological activity. This includes studying their molecular and crystal structures (Shishkina et al., 2021).

Mechanism of Action

While the mechanism of action for the specific compound you’re interested in is not available, 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields, including medicinal chemistry, material science, and high energy molecules .

properties

IUPAC Name

N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2/c1-8-16-14(22-19-8)10-3-2-6-20-11(17-18-12(10)20)7-15-13(21)9-4-5-9/h2-3,6,9H,4-5,7H2,1H3,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRKDZJYYAEJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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